molecular formula C19H32O2 B12645318 (2-((1-Methoxydecyl)oxy)ethyl)benzene CAS No. 93894-22-5

(2-((1-Methoxydecyl)oxy)ethyl)benzene

Cat. No.: B12645318
CAS No.: 93894-22-5
M. Wt: 292.5 g/mol
InChI Key: XLUFTQHSDFJRJC-UHFFFAOYSA-N
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Description

(2-((1-Methoxydecyl)oxy)ethyl)benzene: is an organic compound that features a benzene ring substituted with a (2-((1-methoxydecyl)oxy)ethyl) group. This compound is part of a broader class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((1-Methoxydecyl)oxy)ethyl)benzene typically involves the reaction of benzene with a suitable alkylating agent. One possible route could be the etherification of benzene with (2-((1-methoxydecyl)oxy)ethyl) chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions would likely include an inert atmosphere and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale etherification reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-((1-Methoxydecyl)oxy)ethyl)benzene can undergo oxidation reactions, potentially forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions might yield the corresponding alkane derivatives.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis.
  • Potential precursor for more complex molecules.

Biology:

  • May be studied for its interactions with biological molecules.
  • Potential use in drug discovery and development.

Medicine:

  • Could be explored for pharmacological properties.
  • Possible applications in the development of therapeutic agents.

Industry:

  • Utilized in the manufacture of specialty chemicals.
  • Potential applications in materials science and polymer production.

Mechanism of Action

    (2-((1-Methoxydecyl)oxy)ethyl)benzene: can be compared with other alkylated benzene derivatives, such as ethylbenzene, propylbenzene, and butylbenzene.

    Uniqueness: The presence of the (2-((1-methoxydecyl)oxy)ethyl) group imparts unique chemical and physical properties, potentially influencing its reactivity and applications.

Comparison with Similar Compounds

  • Ethylbenzene
  • Propylbenzene
  • Butylbenzene
  • (2-((1-Methoxyethyl)oxy)ethyl)benzene

Properties

CAS No.

93894-22-5

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

2-(1-methoxydecoxy)ethylbenzene

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-12-15-19(20-2)21-17-16-18-13-10-9-11-14-18/h9-11,13-14,19H,3-8,12,15-17H2,1-2H3

InChI Key

XLUFTQHSDFJRJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(OC)OCCC1=CC=CC=C1

Origin of Product

United States

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